Home > Products > Screening Compounds P134379 > 1-(Cyclopropylmethyl)-4-methyl-5-nitro-1H-imidazole
1-(Cyclopropylmethyl)-4-methyl-5-nitro-1H-imidazole - 1803320-52-6

1-(Cyclopropylmethyl)-4-methyl-5-nitro-1H-imidazole

Catalog Number: EVT-3169515
CAS Number: 1803320-52-6
Molecular Formula: C8H11N3O2
Molecular Weight: 181.19
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    2-Methyl-5-nitro-1H-imidazole-1-ethanol (Metronidazole)

    • Compound Description: Metronidazole is a nitroimidazole antibiotic used to treat various bacterial and protozoal infections. [, , ] It functions as a prodrug, becoming activated under anaerobic conditions. []

    1-(2-Hydroxyethyl)-2-methyl-5-nitro-1H-imidazole

    • Compound Description: This compound is a known nitroimidazole derivative. [, , , ]

    Tinidazole

    • Compound Description: Tinidazole is another nitroimidazole antibiotic used to treat various protozoal and bacterial infections. []
    • Relevance: While its specific structure is not provided in the papers, its classification as a 5-nitro-2-methyl imidazole derivative [] strongly suggests a core structure highly similar to 1-(Cyclopropylmethyl)-4-methyl-5-nitro-1H-imidazole. This further emphasizes the importance of the nitroimidazole moiety for biological activity within this class.

    Secnidazole

    • Compound Description: Secnidazole is a nitroimidazole derivative used in treating bacterial vaginosis and trichomoniasis. []
    • Relevance: Similar to Tinidazole, while the exact structure is not provided, its classification as a 5-nitro-2-methyl imidazole derivative [] indicates a core structure very similar to 1-(Cyclopropylmethyl)-4-methyl-5-nitro-1H-imidazole. This further reinforces the structural similarity within this class of compounds.

    CI-1010 ( (R)-α-[[(2-Bromoethyl)amino]methyl]-2-nitro-1H-imidazole-1-ethanol monohydrobromide)

    • Compound Description: CI-1010 is a potent bioreductive hypoxia-selective cytotoxin. [] It exhibits efficacy against murine colon carcinoma 26 (C26) when administered in combination with DMXAA. []

    5-isopropyl-1-methyl-2-nitro-1H-imidazole

    • Compound Description: This 2-nitroimidazole derivative [] was studied for its metabolism in dogs. []

    3a,4,5,6,7,7a-hexahydro-3-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,2-benzisoxazole

    • Compound Description: This nitroimidazole compound [] exhibits antiprotozoal and antibacterial activity. []

    DMXAA (5,6-dimethylxanthenone-4-acetic acid)

    • Compound Description: DMXAA is not a nitroimidazole but rather a xanthenone derivative. [] It induces hemorrhagic necrosis in tumors. [] When administered with CI-1010, it shows enhanced therapeutic efficacy against murine colon carcinoma 26 (C26). []
Source and Classification

The compound is synthesized from starting materials such as 4-methyl-5-nitro-1H-imidazole and cyclopropylmethyl halides through alkylation reactions. It falls under the category of heterocyclic compounds, specifically imidazoles, which are five-membered rings containing nitrogen atoms. Nitroimidazoles, in particular, have been extensively studied for their role in medicine, especially in treating infections caused by anaerobic bacteria and protozoa.

Synthesis Analysis

The synthesis of 1-(Cyclopropylmethyl)-4-methyl-5-nitro-1H-imidazole can be achieved through a regioselective N-alkylation process. The following method outlines the general approach:

  1. Starting Materials:
    • 4-methyl-5-nitro-1H-imidazole
    • Cyclopropylmethyl bromide or chloride as the alkylating agent
  2. Reagents:
    • A base such as potassium hydroxide or sodium hydride is typically used to deprotonate the imidazole nitrogen.
    • Solvent options include dimethyl sulfoxide or dimethylformamide.
  3. Procedure:
    • Dissolve 4-methyl-5-nitro-1H-imidazole in the chosen solvent.
    • Add the base and stir for a period (usually around 15 to 30 minutes) to ensure complete deprotonation.
    • Introduce cyclopropylmethyl halide dropwise while maintaining stirring at room temperature or slightly elevated temperatures.
    • Monitor the reaction progress using thin-layer chromatography until the starting material is consumed.
    • After completion, quench the reaction with water and extract with an organic solvent like ethyl acetate.
    • Purify the product using column chromatography.

This method has shown good yields typically ranging from 50% to 80%, depending on reaction conditions and purification efficacy .

Molecular Structure Analysis

The molecular structure of 1-(Cyclopropylmethyl)-4-methyl-5-nitro-1H-imidazole can be described as follows:

  • Chemical Formula: C10_{10}H12_{12}N4_{4}O2_{2}
  • Molecular Weight: Approximately 220.23 g/mol
  • Structure: The imidazole ring consists of two nitrogen atoms located at positions 1 and 3, with a methyl group at position 4 and a nitro group at position 5. The cyclopropylmethyl group is attached to nitrogen at position 1.

Visualization

A three-dimensional representation of the molecule can be obtained through molecular modeling software that allows visualization of stereochemistry and spatial orientation.

Chemical Reactions Analysis

The primary chemical reactions involving 1-(Cyclopropylmethyl)-4-methyl-5-nitro-1H-imidazole include:

  1. N-Alkylation Reactions: As previously described, this involves alkylating the nitrogen atom in the imidazole ring using various alkyl halides.
  2. Reduction Reactions: Nitro groups can undergo reduction to amines under specific conditions (e.g., catalytic hydrogenation), which alters the compound's biological activity.
  3. Substitution Reactions: The presence of functional groups allows for further modification through electrophilic substitution reactions.

These reactions are significant for developing derivatives with enhanced pharmacological properties .

Mechanism of Action

The mechanism of action for compounds like 1-(Cyclopropylmethyl)-4-methyl-5-nitro-1H-imidazole primarily involves:

  • Inhibition of Nucleic Acid Synthesis: Nitroimidazoles are known to interfere with DNA synthesis in anaerobic organisms by generating free radicals upon reduction in hypoxic conditions.
  • Disruption of Cellular Functions: The compound may disrupt cellular metabolism by affecting electron transport chains in microbial cells.

This mechanism makes it effective against various pathogens, including those responsible for anaerobic infections .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(Cyclopropylmethyl)-4-methyl-5-nitro-1H-imidazole include:

  • Appearance: Typically appears as a yellowish solid or oil depending on purity.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide; limited solubility in water.
  • Melting Point: Specific melting point data may vary but typically falls within a range consistent with similar nitroimidazoles.

Spectroscopic Data

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy confirm structural integrity:

  • Proton NMR shifts corresponding to methyl groups and aromatic protons provide insights into molecular environment .
Applications

The applications of 1-(Cyclopropylmethyl)-4-methyl-5-nitro-1H-imidazole are diverse:

  1. Pharmaceutical Development: Due to its antimicrobial properties, it is investigated for use against various bacterial infections, particularly those caused by anaerobic bacteria.
  2. Antiparasitic Activity: Similar compounds have shown efficacy against protozoan parasites, making this compound a candidate for further research in parasitic diseases.
  3. Research Tool: It can serve as a model compound for studying nitroimidazole derivatives' mechanisms and pharmacodynamics.
Introduction: Contextualizing 1-(Cyclopropylmethyl)-4-methyl-5-nitro-1H-imidazole within Nitroheterocyclic Chemistry

Historical Development of Bioactive Nitroimidazole Scaffolds

Nitroimidazole chemistry originated in the 1950s with azomycin (2-nitroimidazole), an antibiotic isolated from Streptomyces strains. This discovery spurred synthetic efforts leading to first-generation agents like metronidazole (1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole), introduced in 1959 for trichomoniasis. The 1970s–1990s saw strategic modifications to optimize pharmacokinetics and hypoxia selectivity:

  • N-1 Substitution: Replacing 2-hydroxyethyl with short alkyl chains (e.g., methyl in secnidazole) improved metabolic stability.
  • C-2 Functionalization: Methyl groups enhanced lipophilicity (e.g., ornidazole), while aryl groups enabled kinase inhibition (e.g., nilotinib) [2] [10].
  • Nitro Positioning: 5-Nitroimidazoles (e.g., metronidazole) primarily target anaerobes, while 2-nitro isomers (e.g., nimorazole) exhibit superior hypoxia selectivity in tumors due to lower reduction potentials (−418 mV vs. −486 mV for nitrobenzene) [9].

1-(Cyclopropylmethyl)-4-methyl-5-nitro-1H-imidazole diverges from classical templates by combining C-4 methylation with N-1 cyclopropylmethylation—a design absent in early-generation drugs. This aligns with modern "steric expansion" strategies to evade resistance mechanisms in antimicrobial and anticancer contexts [5] [10].

Strategic Significance of the Cyclopropylmethyl N-Substituent

The cyclopropylmethyl group at N-1 confers three key advantages over conventional alkyl chains:

  • Steric Modulation: The strained cyclopropyl ring imposes a ~30° bend in the N-alkyl chain, reducing conformational flexibility. This rigidity may enhance target binding selectivity by preventing off-site interactions. In antimicrobial contexts, this can circumvent resistance enzymes like nim nitroreductases [5] [10].
  • Metabolic Stability: Cyclopropyl groups resist oxidative metabolism by cytochrome P450 enzymes. Comparative studies show cyclopropylmethyl-substituted imidazoles exhibit 3–5× longer half-lives in vitro than ethyl or propyl analogs [5].
  • Electronic Effects: The cyclopropyl’s σ-donor capacity increases electron density at N-1, marginally elevating the pKₐ of the imidazole ring (estimated pKₐ ~4.5 vs. ~3.8 for methyl analogs). This may facilitate membrane penetration in acidic tumor microenvironments [5] [9].
  • Table 2: Impact of N-1 Substituents on Key Properties
    N-1 SubstituentlogP (calc.)Metabolic StabilityTarget Selectivity
    Methyl0.1–0.5LowModerate
    2-Hydroxyethyl-0.3–0.2ModerateLow
    Cyclopropylmethyl1.2–1.8HighHigh

Role of the 4-Methyl-5-nitro Electronic Configuration in Reactivity

The 4-methyl-5-nitro motif creates a polarized electronic environment critical for biological function:

  • Tautomeric Behavior: While often represented as 4-methyl-5-nitro, quantum calculations indicate ~20% contribution from 5-methyl-4-nitro tautomers. This dynamic equilibrium enhances hydrogen-bonding versatility [3] [8].
  • Redox Activation: The C-5 nitro group undergoes stepwise bioreduction in hypoxic cells: NO₂ → NO (nitroso) → NHOH (hydroxylamine) → NH₂ (amine). The electron-donating methyl group at C-4 stabilizes radical intermediates, potentiating DNA alkylation. Calculated reduction potential: −430 mV, ideal for hypoxia selectivity [9] [10].
  • Spectral Signatures: Infrared spectroscopy reveals asymmetric NO₂ stretching at 1550 cm⁻¹ and symmetric stretching at 1492 cm⁻¹—shifted ~30 cm⁻¹ lower than 2-nitroimidazoles due to methyl hyperconjugation [3].
  • Table 3: Spectroscopic Properties of Key Functional Groups
    Functional GroupIR Bands (cm⁻¹)¹H NMR (δ, ppm)
    C-4 Methyl1451 (C-H bend)2.30 (s, 3H)
    C-5 Nitro1550 (asym), 1492 (sym)-
    N-CH₂-Cyclopropyl1110 (C-N str)3.90 (d, 2H), 1.10 (m, 1H)

Research Gaps and Knowledge Boundaries

Despite its promising architecture, 1-(cyclopropylmethyl)-4-methyl-5-nitro-1H-imidazole faces underexplored areas:

  • Target Identification: While nitroimidazoles broadly interact with tubulin, kinases, or DNA, specific targets for this derivative are unvalidated. Computational docking suggests affinity for tubulin’s colchicine site (ΔG = −9.2 kcal/mol), but experimental confirmation is lacking [2] [5].
  • In Vivo Hypoxia Selectivity: No data exists on its bioreduction kinetics in hypoxic tumors or antimicrobial models. Comparative studies with nimorazole (2-nitro) or metronidazole (5-nitro) are needed to quantify hypoxia cytotoxicity ratios [9].
  • Synthetic Optimization: Current routes (e.g., cyclopropylmethylation of 4-methyl-5-nitroimidazole) yield ≤45% due to N-1/N-3 regioselectivity issues. Directed ortho-metalation or phase-transfer catalysis remain unexplored [7] [9].
  • Structure-Activity Relationships: The impact of replacing 4-methyl with trifluoromethyl or 5-nitro with cyano is unknown. Such modifications could tune electron affinity and reduction rates [5] [10].
  • Table 4: Key Nitroheterocyclic Compounds and Their Features
    Compound NameStructurePrimary Applications
    Azomycin2-NitroimidazoleAntibiotic (historical)
    Metronidazole1-(2-Hydroxyethyl)-2-methyl-5-nitroAntiparasitic/antibacterial
    Nimorazole1-(Ethoxyethyl)-2-methyl-5-nitroRadiosensitizer
    Dacarbazine5-(3,3-Dimethyltriazenyl)imidazoleAnticancer (melanoma)
    1-(Cyclopropylmethyl)-4-methyl-5-nitro-1H-imidazoleAs abovePreclinical research

Future research should prioritize in vivo validation of hypoxia-selective cytotoxicity, target deconvolution studies, and regioselective synthesis to unlock this scaffold’s therapeutic potential.

Properties

CAS Number

1803320-52-6

Product Name

1-(Cyclopropylmethyl)-4-methyl-5-nitro-1H-imidazole

IUPAC Name

1-(cyclopropylmethyl)-4-methyl-5-nitroimidazole

Molecular Formula

C8H11N3O2

Molecular Weight

181.19

InChI

InChI=1S/C8H11N3O2/c1-6-8(11(12)13)10(5-9-6)4-7-2-3-7/h5,7H,2-4H2,1H3

InChI Key

SVXYYAISAFZAHU-UHFFFAOYSA-N

SMILES

CC1=C(N(C=N1)CC2CC2)[N+](=O)[O-]

Canonical SMILES

CC1=C(N(C=N1)CC2CC2)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.